molecular formula C20H24N4S2 B12804645 Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- CAS No. 129242-20-2

Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-

Cat. No.: B12804645
CAS No.: 129242-20-2
M. Wt: 384.6 g/mol
InChI Key: KNELXRNFFDSJLO-UHFFFAOYSA-N
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Description

Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is a complex heterocyclic compound that features a pyrimidine ring fused with a benzo(b)thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a halogenated pyrimidine derivative with a thiol-containing benzo(b)thiophene compound. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, potassium carbonate, DMF

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: N-alkylated piperazine derivatives

Scientific Research Applications

Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents.

    Benzo(b)thiophene derivatives: Compounds with the benzo(b)thiophene moiety but different functional groups.

    Piperazine derivatives: Compounds with the piperazine ring but different substituents.

Uniqueness

Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is unique due to its combination of three distinct moieties: pyrimidine, benzo(b)thiophene, and piperazine. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- (CAS Number: 358883) is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}S2_{2}
  • Molecular Weight : 396.56 g/mol

This compound features a pyrimidine core substituted with a benzo[b]thienyl group and a piperazine moiety, which may contribute to its biological activity.

Research indicates that pyrimidine derivatives often interact with biological targets such as enzymes, receptors, and nucleic acids. The specific mechanism of action for this compound is still under investigation; however, similar compounds have demonstrated the following activities:

  • Tubulin Polymerization Inhibition : Many pyrimidine derivatives inhibit tubulin polymerization, which is crucial for cell division. For instance, studies on related compounds have shown IC50_{50} values in the low micromolar range against cancer cell lines, indicating potential anticancer properties .
  • Antiproliferative Activity : Compounds with similar structures have exhibited significant antiproliferative effects against various cancer cell lines. For example, one study reported an indole-pyrimidine derivative with an IC50_{50} value of 16 to 62 nM against hepatocellular carcinoma cells .
  • Receptor Modulation : Some pyrimidines act as modulators of neurotransmitter receptors, which could imply neuropharmacological applications for the compound .

Biological Activity Data

Activity TypeObserved EffectsReference
Tubulin InhibitionIC50_{50} ~0.79 μM
AntiproliferativeIC50_{50} values ranging from 16 to 62 nM
Neuropharmacological EffectsPotential modulation of receptor activity

Case Studies

  • Anticancer Efficacy : A study focused on a series of pyrimidine derivatives demonstrated that certain compounds significantly inhibited tumor growth in xenograft models. The specific derivative closely related to our compound showed promising results in reducing tumor size through apoptosis induction and cell cycle arrest at the G(2)/M phase .
  • Neuropharmacological Assessment : In preclinical trials, similar pyrimidine compounds were evaluated for their effects on neurotransmitter systems. One study highlighted that modifications in the piperazine group enhanced binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression .

Pharmacokinetics and ADME Properties

While specific pharmacokinetic data for Pyrimidine, 4-benzo(b)thien-2-yl-5-methyl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is limited, related studies indicate that pyrimidines generally exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles:

  • Oral Bioavailability : Many derivatives show high oral bioavailability (>90%) in animal models.
  • Half-Life : Compounds similar to this pyrimidine have reported half-lives ranging from 10 to 20 hours.

Properties

CAS No.

129242-20-2

Molecular Formula

C20H24N4S2

Molecular Weight

384.6 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)-5-methyl-2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidine

InChI

InChI=1S/C20H24N4S2/c1-15-14-21-20(25-12-11-24-9-7-23(2)8-10-24)22-19(15)18-13-16-5-3-4-6-17(16)26-18/h3-6,13-14H,7-12H2,1-2H3

InChI Key

KNELXRNFFDSJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CC3=CC=CC=C3S2)SCCN4CCN(CC4)C

Origin of Product

United States

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